molecular formula C13H13N3O3 B2471956 N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1428378-06-6

N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2471956
CAS No.: 1428378-06-6
M. Wt: 259.265
InChI Key: ZJRWMNNDMYZABS-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound that features both furan and pyridine rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency in constructing complex molecules from simple starting materials in a single step. One common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and simplifies the purification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of MCRs can be scaled up for industrial applications. The use of readily available starting materials and the efficiency of the one-pot synthesis make it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Both the furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-2-yl)oxalamide
  • N1-(2-(furan-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
  • N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-4-yl)oxalamide

Uniqueness

N1-(2-(furan-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the specific positioning of the furan and pyridine rings, which can influence its chemical reactivity and biological activity. The combination of these two heterocycles in a single molecule provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-12(15-6-3-10-4-7-19-9-10)13(18)16-11-2-1-5-14-8-11/h1-2,4-5,7-9H,3,6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRWMNNDMYZABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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